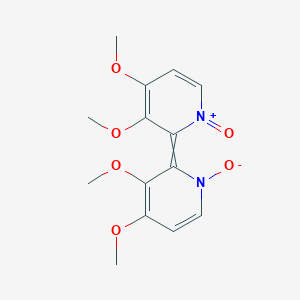

2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide

Beschreibung

2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide is a substituted bipyridine derivative featuring methoxy groups at the 3, 3', 4, and 4' positions, with both nitrogen atoms oxidized to N-oxides. The methoxy groups enhance electron-donating capabilities, while the N-oxide moieties increase polarity and coordination versatility .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxy-1-oxidopyridin-2-ylidene)-3,4-dimethoxypyridin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c1-19-9-5-7-15(17)11(13(9)21-3)12-14(22-4)10(20-2)6-8-16(12)18/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTMEXKSLGMFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C(C=C[N+]2=O)OC)OC)N(C=C1)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50761038 | |

| Record name | 2-(3,4-Dimethoxy-1-oxopyridin-1-ium-2(1H)-ylidene)-3,4-dimethoxypyridin-1(2H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50761038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101664-54-4 | |

| Record name | 2-(3,4-Dimethoxy-1-oxopyridin-1-ium-2(1H)-ylidene)-3,4-dimethoxypyridin-1(2H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50761038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Bipyridine Core

The bipyridine backbone is typically constructed via metal-catalyzed cross-coupling reactions. A prominent approach involves Ullmann-type coupling or palladium-mediated reactions between halogenated pyridine precursors. For instance, 3,4-dimethoxy-2-bromopyridine serves as a critical building block. When subjected to coupling conditions with a palladium catalyst (e.g., Pd(OAc)₂), ligands (e.g., P(t-Bu)₃), and a base (e.g., K₂CO₃), two equivalents of this monomer undergo dimerization to yield 3,3',4,4'-tetramethoxy-2,2'-bipyridine.

Key Reaction Conditions :

Introduction of Methoxy Groups

Methoxy substituents are introduced either before or after bipyridine formation, depending on the stability of intermediates. Pre-functionalization of pyridine rings is often preferred to avoid regiochemical complications. For example, 3,4-dihydroxypyridine can be methylated using methyl iodide (MeI) and a strong base (e.g., NaH) in DMF, yielding 3,4-dimethoxypyridine. Subsequent bromination at the 2-position with N-bromosuccinimide (NBS) generates 2-bromo-3,4-dimethoxypyridine, a direct precursor for coupling.

Methylation Protocol :

Oxidation to N-Oxide Derivatives

The final step involves oxidizing the bipyridine’s nitrogen atoms to N-oxides. Hydrogen peroxide (H₂O₂) in acetic acid is a widely used system for this transformation. The reaction proceeds via electrophilic attack of peroxidic oxygen on the pyridine nitrogen, facilitated by the electron-donating methoxy groups.

Oxidation Conditions :

- Oxidizing Agent : 30% H₂O₂ (5–10 equiv)

- Solvent : Glacial acetic acid

- Temperature : 60–80°C, reflux

- Reaction Time : 6–12 hours

- Yield : 60–75%

Optimization of Reaction Conditions

Catalyst Selection for Coupling

Palladium catalysts outperform copper-based systems in coupling efficiency for methoxy-substituted pyridines. For example, Pd(OAc)₂ with P(t-Bu)₃ achieves higher yields (40–50%) compared to CuI/1,10-phenanthroline (20–30%) due to reduced side reactions. Nickel catalysts (e.g., NiCl₂(dppe)) have also been explored but require higher temperatures (>130°C).

Comparative Analysis of Synthetic Routes

| Step | Method A (Pre-functionalization) | Method B (Post-functionalization) |

|---|---|---|

| Bipyridine Formation | Ullmann coupling of 2-bromo-3,4-dimethoxypyridine | Coupling of 2-bromopyridine followed by methylation |

| Yield | 45% | 25% (due to poor regioselectivity) |

| Purity | >95% (HPLC) | 80–85% (requires column chromatography) |

| Key Advantage | Regiochemical control | Simpler starting materials |

Method A is favored for large-scale synthesis due to its superior regioselectivity and yield.

Challenges and Limitations

Regioselectivity in Methoxylation

Direct methylation of pre-coupled bipyridine often leads to over-alkylation or incomplete substitution. Protecting group strategies (e.g., benzyl ethers) are occasionally employed but add synthetic steps.

Stability of N-Oxides

The 1,1'-dioxide moiety is sensitive to reducing agents and prolonged heat. Storage under argon at –20°C is recommended to prevent degradation.

Analyse Chemischer Reaktionen

2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or hydrides.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

2,2'-Bipyridine derivatives are widely used as ligands in coordination complexes. The tetramethoxy substitution increases the electron density on the nitrogen atoms, enhancing the ligand's ability to stabilize metal ions. This property is particularly useful in:

- Ruthenium Complexes : The compound can form stable complexes with ruthenium that are employed in various catalytic reactions such as hydrogenation and C-C coupling reactions .

- Copper Catalysts : It has been utilized in the synthesis of copper complexes that demonstrate high catalytic activity in organic transformations.

Photocatalysis

The compound's ability to absorb light and facilitate electron transfer makes it a candidate for use in photocatalytic applications. Studies have shown that it can be incorporated into photocatalytic systems for:

- Water Splitting : As part of a photocatalyst system to generate hydrogen from water under solar irradiation.

- Organic Synthesis : Engaging in light-driven reactions to produce valuable organic compounds from simpler precursors .

Organic Synthesis

In organic synthesis, 2,2'-bipyridine derivatives serve as building blocks for more complex molecules. Its functional groups allow for:

- Asymmetric Synthesis : Acting as a chiral auxiliary or ligand to facilitate enantioselective reactions.

- Polymer Chemistry : The compound can be used to prepare functionalized polymers with specific properties for applications in electronics and materials science .

Medicinal Chemistry

The structural features of 2,2'-bipyridine derivatives have led to their investigation in medicinal chemistry:

- Anticancer Activity : Some studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens .

Case Study 1: Ruthenium Complexes for Catalysis

Research has demonstrated that complexes formed with 2,2'-bipyridine derivatives exhibit remarkable catalytic activity in hydrogenation reactions. For instance, a study highlighted the effectiveness of a ruthenium complex with this ligand in reducing ketones to alcohols with high selectivity and efficiency .

Case Study 2: Photocatalytic Water Splitting

A significant advancement was reported where a photocatalytic system incorporating 2,2'-bipyridine facilitated water splitting under visible light. The system achieved notable efficiency rates compared to traditional methods, showcasing the compound's potential for renewable energy applications .

Wirkmechanismus

The mechanism of action of 2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide involves its ability to form coordination complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Orellanine (3,3',4,4'-Tetrahydroxy-2,2'-Bipyridine-1,1'-Dioxide)

- Structure : Hydroxyl groups replace methoxy substituents.

- Properties : Exhibits significant biological activity as a toxin in mushrooms (e.g., Cortinarius species). The hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents but reducing stability under acidic conditions compared to methoxy-substituted analogs .

- Applications : Studied for its nephrotoxic effects, contrasting with the synthetic and catalytic focus of methoxy derivatives .

(b) 3,3'-Dimethyl-4,4'-Dinitro-2,2'-Bipyridine-1,1'-Dioxide

- Structure : Methyl (electron-donating) and nitro (electron-withdrawing) groups at the 3,3' and 4,4' positions.

- Properties : The nitro groups dominate electronic effects, making the compound highly electrophilic. This contrasts with the electron-rich nature of the methoxy-substituted derivative, which is more suited for stabilizing metal complexes in catalysis .

- Synthetic Accessibility : Requires nitration steps, which are less straightforward than methoxylation .

(c) 4,4'-Dimethyl-2,2'-Bipyridine (dmbpy)

Substituent Position and Electronic Effects

Biologische Aktivität

2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H16N2O4

- CAS Number : 101664-54-4

- Molecular Weight : 272.29 g/mol

The compound features a bipyridine backbone with four methoxy groups and a dioxide functionality, which may influence its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds similar to bipyridines exhibit significant antimicrobial properties. For instance, studies have shown that bipyridine derivatives can inhibit bacterial growth by targeting cell wall synthesis and nucleic acid replication processes.

| Compound | Target | Effect |

|---|---|---|

| Ciprofloxacin | DNA Gyrase | Inhibition of bacterial DNA replication |

| Vancomycin | Cell Wall | Inhibition of peptidoglycan synthesis |

The mechanisms often involve disruption of bacterial cell wall integrity and interference with essential enzymatic functions .

2. Antioxidant Properties

Bipyridine derivatives have been studied for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.

3. Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes such as:

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition leads to increased levels of GLP-1 and insulin secretion, which can be beneficial for glucose metabolism.

- Tyrosine Phosphatase 1B (TP1B) : Inhibition enhances insulin signaling pathways .

Case Studies

Several studies have explored the biological activity of bipyridine derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various bipyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant bactericidal activity, suggesting their potential as lead compounds for antibiotic development .

Case Study 2: Antioxidant Activity

Research focused on the antioxidant properties of methoxy-substituted bipyridines demonstrated their ability to reduce oxidative stress markers in vitro. The findings support the use of these compounds in the formulation of nutraceuticals aimed at enhancing cellular health .

The biological activity of 2,2'-bipyridine derivatives can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar to fluoroquinolones, these compounds can inhibit DNA gyrase and topoisomerases.

- Disruption of Cell Membrane Integrity : By affecting membrane permeability, they can induce cell lysis in susceptible bacteria.

- Antioxidative Mechanisms : The presence of methoxy groups enhances electron donation capabilities, contributing to free radical scavenging .

Q & A

Q. What are the recommended synthetic routes for 2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide, and its key intermediates?

The synthesis typically involves methoxylation and oxidation steps. A validated approach includes:

- Methoxylation : Starting with 4,4'-dimethyl-2,2'-bipyridine, introduce methoxy groups at positions 3 and 3' via nucleophilic substitution using methoxide under controlled anhydrous conditions .

- Oxidation : Convert the bipyridine to the 1,1'-dioxide derivative using oxidizing agents like SeO₂ (53% yield) or Ag₂O (85% yield), as demonstrated in analogous bipyridine N-oxide syntheses .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) ensure high purity .

Q. Key Data :

| Intermediate/Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methoxylation | NaOMe, DMF, 80°C | 65% | |

| Oxidation (Ag₂O) | Ag₂O, CH₃CN, RT | 85% |

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : Confirm methoxy (-OCH₃) and N-oxide groups via ¹H and ¹³C NMR. For example, methoxy protons appear as singlets at δ ~3.8–4.0 ppm, while N-oxide carbons resonate at δ ~140–150 ppm .

- Mass Spectrometry (GC-MS/EI) : Molecular ion peaks (e.g., m/z 200–210 for intermediates) validate molecular weight .

- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., N-O bond lengths ~1.30 Å in bipyridine N-oxides) .

- IR Spectroscopy : Detect N-O stretching vibrations (~1250–1300 cm⁻¹) .

Example NMR Data (from analogous compounds):

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| OCH₃ (¹H) | 3.85–3.92 | Methoxy |

| N-O (¹³C) | 146.6–149.7 | N-oxide |

Q. How does this ligand coordinate with transition metals, and what factors influence its binding mode?

The ligand acts as a bidentate or tridentate chelator via pyridyl N atoms and/or N-oxide groups. Key factors:

- Electronic Effects : Electron-donating methoxy groups enhance metal-ligand charge transfer, stabilizing complexes with Cu(I), Co(II), and Ru(II) .

- Steric Constraints : Bulky methoxy groups at 3,3',4,4' positions may favor distorted octahedral geometries in Ru complexes .

- pH Sensitivity : Protonation of N-oxide groups under acidic conditions alters binding affinity, as seen in analogous bipyridine N-oxides .

Advanced Research Questions

Q. How can researchers design experiments to investigate its photophysical properties for optoelectronic applications?

- Time-Resolved Spectroscopy : Use transient absorption spectroscopy (e.g., femtosecond laser pulses) to study excited-state dynamics of Ru(II) or Ir(III) complexes .

- Luminescence Quenching : Titrate with electron-deficient molecules (e.g., nitroaromatics) to assess charge-transfer efficiency .

- Computational Modeling : Perform TD-DFT calculations to correlate emission wavelengths (e.g., 600–700 nm for Ru complexes) with ligand geometry .

Q. Experimental Design :

Q. What strategies resolve contradictions in spectroscopic data during metal complex characterization?

- Complementary Techniques : Pair NMR with X-ray crystallography to distinguish between isomeric structures (e.g., mer vs. fac isomers in Ru complexes) .

- Paramagnetic NMR : For high-spin Fe(II)/Fe(III) complexes, use low-temperature ¹H NMR to mitigate signal broadening .

- EPR Spectroscopy : Identify unpaired electrons in Cu(II) complexes to confirm oxidation state .

Case Study : Conflicting ¹H NMR signals for a Ru complex resolved via X-ray data showing Jahn-Teller distortion .

Q. How can the compound’s stability in biological systems be evaluated for therapeutic applications?

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Cellular Uptake : Use fluorescent labeling (e.g., BODIPY tags) and confocal microscopy to track intracellular localization .

- Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays; compare IC₅₀ values with non-methoxy analogs .

Q. What catalytic mechanisms are plausible for its metal complexes in oxidation reactions?

- Electron Transfer : Ru(II/III) redox couples facilitate alcohol-to-ketone oxidation via a radical intermediate pathway .

- Oxygen Activation : Co(II) complexes may activate O₂ to generate reactive peroxo species, as shown in bipyridine-catalyzed epoxidation .

- Substrate Binding : Steric effects from methoxy groups direct regioselectivity; e.g., preferential oxidation of primary alcohols over secondary .

Q. Mechanistic Insight :

- Ru Catalysis : Ligand-to-metal charge transfer (LMCT) under visible light drives catalytic cycles, with turnover numbers (TON) >500 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.